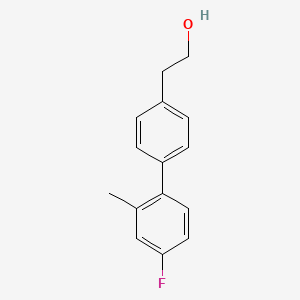

4-(4-Fluoro-2-methylphenyl)phenethyl alcohol

Description

Properties

IUPAC Name |

2-[4-(4-fluoro-2-methylphenyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO/c1-11-10-14(16)6-7-15(11)13-4-2-12(3-5-13)8-9-17/h2-7,10,17H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZFZDZMIKKJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Followed by Reduction

This two-step approach leverages palladium-catalyzed coupling to assemble the biphenyl framework, followed by ketone reduction:

Step 1: Synthesis of 4-(4-Fluoro-2-methylphenyl)acetophenone

A Suzuki-Miyaura reaction between 4-bromoacetophenone and 4-fluoro-2-methylphenylboronic acid employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) with aqueous sodium carbonate. Typical conditions include reflux at 80–90°C for 12–24 hours, yielding the biphenyl ketone intermediate.

Step 2: Reduction to Phenethyl Alcohol

The ketone is reduced using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). NaBH₄ offers milder conditions (0–25°C, 2–4 hours), achieving >85% conversion.

Example Protocol :

-

Dissolve 4-(4-fluoro-2-methylphenyl)acetophenone (10 mmol) in methanol (50 mL).

-

Add NaBH₄ (15 mmol) portionwise at 0°C.

-

Stir at 25°C for 3 hours, quench with HCl, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).

Friedel-Crafts Alkylation of Phenethyl Alcohol

Direct electrophilic substitution on phenethyl alcohol faces challenges due to the deactivating hydroxyl group. However, using a Lewis acid catalyst (e.g., AlCl₃) and a pre-functionalized 4-fluoro-2-methylbenzyl electrophile (e.g., chloride or bromide) may enable alkylation:

Reaction Conditions :

-

Phenethyl alcohol (1 equiv), 4-fluoro-2-methylbenzyl chloride (1.2 equiv), AlCl₃ (1.5 equiv) in dichloromethane (DCM).

This method risks over-alkylation and requires rigorous temperature control to minimize side reactions.

Grignard Addition to Biphenyl Ketones

A Grignard reagent (e.g., methylmagnesium bromide) adds to a pre-formed biphenyl ketone, followed by acidic workup to yield the alcohol:

Procedure :

-

Synthesize 4-(4-fluoro-2-methylphenyl)benzaldehyde via oxidation of the corresponding alcohol.

-

React with MeMgBr (2 equiv) in THF at 0°C, then warm to 25°C.

-

Quench with NH₄Cl, extract, and purify.

This route is less favored due to the instability of aryl Grignard reagents and competing side reactions.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include:

Key Findings :

-

Sodium bisulfate monohydrate in toluene effectively dehydrates oxime intermediates in related syntheses, suggesting utility in ketone formation.

-

Crystallization from toluene/hexane mixtures improves purity of fluorinated aromatics.

Challenges and Mitigation Strategies

Steric Hindrance in Biphenyl Formation

The ortho-methyl group on the fluorophenyl ring impedes coupling reactions. Mitigations include:

-

Using bulkier ligands (e.g., SPhos) to enhance catalytic activity.

-

Increasing reaction time to 24–36 hours.

Functional Group Compatibility

The hydroxyl group in phenethyl alcohol may require protection (e.g., as a silyl ether) during coupling steps. Triisopropylsilyl (TIPS) groups are stable under Suzuki conditions and removable via tetrabutylammonium fluoride (TBAF).

Characterization and Analytical Data

Successful synthesis is confirmed via:

-

¹H NMR : Aromatic protons (δ 6.8–7.4 ppm), hydroxyl proton (δ 1.5–2.0 ppm, broad).

-

MS (ESI+) : m/z 245.1 [M+H]⁺.

-

HPLC : Purity >98% with C18 column (acetonitrile/water gradient).

Applications and Derivatives

This compound serves as a precursor to:

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones or aldehydes under controlled conditions.

Example reaction :

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CuBr (5 mol%), TEMPO (5 mol%), Na₂CO₃, CH₃OH, 5 h | 4-(4-Fluoro-2-methylphenyl)acetophenone | >99% | |

| KMnO₄ (acidic) | 4-(4-Fluoro-2-methylphenyl)benzoic acid | – |

Key findings :

-

Copper-catalyzed aerobic oxidation with TEMPO in methanol achieves near-quantitative conversion .

-

Strong oxidants like KMnO₄ lead to overoxidation to carboxylic acids .

Substitution Reactions

The hydroxyl group can be substituted with halides or amines.

Bromination:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HBr (49% in acetic acid), H₂SO₄, 100°C, 4 h | 1-(4-Fluoro-2-methylphenyl)-2-bromoethylbenzene | 81% |

Mechanism : Protonation of the hydroxyl group by H₂SO₄ facilitates Sₙ2 displacement by bromide .

Amination:

Reaction with ethylamine yields substituted amines:

Conditions :

-

Base (e.g., NaOH) neutralizes HCl byproduct.

-

Dichloromethane (DCM) solvent at 0–25°C.

Acid-Catalyzed Dehydration

The alcohol undergoes dehydration to form alkenes in acidic media:

Mechanism :

Friedel-Crafts Alkylation

The benzylic alcohol can act as an alkylating agent in HFIP (hexafluoroisopropanol):

Key features :

-

HFIP stabilizes carbocation intermediates via hydrogen bonding .

-

No additional catalyst required due to HFIP’s strong H-bond donor ability .

Sigmatropic Rearrangement

Under Mn(I) catalysis, β,γ-unsaturated analogs undergo carbon-skeleton reorganization:

Conditions :

-

Mn(I) catalyst with pyridine ligands.

-

Deuteration studies confirm keto-enol tautomerization involvement .

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmacological Studies :

- The compound is being investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

- Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

-

Synthesis of Derivatives :

- Researchers are exploring the synthesis of various derivatives of 4-(4-Fluoro-2-methylphenyl)phenethyl alcohol to enhance its pharmacological profile. Modifications can lead to improved efficacy and reduced side effects.

-

Biological Activity :

- Case studies have indicated that compounds similar to this compound show activity against specific cancer cell lines. This suggests that further research could uncover its potential in oncology.

Material Science Applications

-

Polymer Chemistry :

- The compound can serve as a building block in the synthesis of advanced polymers due to its reactive hydroxyl group. These polymers may have applications in coatings, adhesives, and composites.

-

Conductive Materials :

- Its unique structure allows for potential applications in the development of conductive materials. Research is ongoing to assess its effectiveness in organic electronics.

Organic Synthesis Applications

- Reagent in Organic Reactions :

- As an alcohol, it can be utilized as a reagent in various organic reactions, including Grignard reactions and as a precursor for synthesizing other complex molecules.

- Chiral Synthesis :

- The compound's chirality makes it valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds that are crucial in pharmaceuticals.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Current Research Findings |

|---|---|---|

| Medicinal Chemistry | Therapeutic agent for pain management | Anti-inflammatory and analgesic properties noted |

| Synthesis of derivatives | Improved efficacy through structural modifications | |

| Biological activity | Potential activity against cancer cell lines | |

| Material Science | Polymer chemistry | Building block for advanced polymer synthesis |

| Conductive materials | Research ongoing for organic electronics | |

| Organic Synthesis | Reagent in organic reactions | Useful in Grignard reactions |

| Chiral synthesis | Produces enantiomerically pure compounds |

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards enzymes or receptors. The alcohol group can participate in hydrogen bonding, further affecting its biological activity.

Comparison with Similar Compounds

Table 1. Comparative Analysis of Structurally Related Phenethyl and Benzyl Alcohols

Key Comparisons:

The trifluoromethoxy group in 4-Fluoro-2-(trifluoromethoxy)benzyl alcohol further amplifies electron deficiency, making it reactive in nucleophilic substitution reactions .

Solubility and Bioavailability :

- Tyrosol and 3,4-dihydroxy phenethyl alcohol, with hydroxyl groups, exhibit higher water solubility, favoring applications in nutraceuticals and cosmetics. In contrast, fluorinated and methylated derivatives like the target compound are more lipophilic, ideal for blood-brain barrier penetration in drug design .

Synthetic Accessibility :

- Fluorinated benzyl alcohols (e.g., ) are synthesized via halogenation or nucleophilic aromatic substitution, while phenethyl alcohols often involve reduction of corresponding ketones or esters (e.g., ). The methyl group in the target compound may necessitate regioselective alkylation strategies .

Biological Activity :

- Tyrosol and 3,4-dihydroxy phenethyl alcohol are bioactive in antioxidant and anti-inflammatory pathways. Fluorination in the target compound could enhance binding to fluorophilic enzyme pockets, as seen in antifungal and anticancer agents .

Biological Activity

4-(4-Fluoro-2-methylphenyl)phenethyl alcohol is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H15F

- Molecular Weight : 230.2813 g/mol

- CAS Number : Not specified in the sources

- Purity : 97% GC-FID .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Anticancer Activity

Research indicates that compounds with similar structures have shown significant anticancer effects. For instance, derivatives of phenethyl alcohol have been evaluated for their ability to inhibit cancer cell proliferation. A study reported that certain phenethyl alcohol derivatives exhibit IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .

2. Neuropharmacological Effects

Fluorinated compounds often exhibit enhanced neuropharmacological properties. The introduction of a fluorine atom can modify the lipophilicity and receptor binding profiles of the molecules. In related studies, fluorinated phenethyl compounds have demonstrated activity at neurokinin receptors, which are implicated in pain modulation and inflammatory responses .

3. Antioxidant Properties

Antioxidant activity is another area where phenethyl alcohol derivatives have been investigated. Compounds similar to this compound showed promising results in various antioxidant assays, indicating their potential to mitigate oxidative stress-related damage .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Receptor Modulation : The compound may act as a modulator at various receptors, including neurokinin receptors, influencing pathways related to inflammation and pain .

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which may contribute to their anticancer efficacy .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 4-(4-Fluoro-2-methylphenyl)phenethyl alcohol, and how do they resolve structural ambiguities?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify the aromatic protons and carbons, focusing on the splitting patterns of the fluorine-substituted phenyl group (e.g., para-fluoro coupling). F NMR can confirm fluorine placement .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns, distinguishing between isomers or impurities. For example, a base peak at m/z 138.16 (CHO) aligns with the hydroxylated phenethyl backbone .

- Infrared (IR) Spectroscopy : O-H stretching (~3200–3600 cm) and C-F bonds (~1100–1250 cm) confirm functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (WGK Germany hazard level 3) .

- Ventilation : Use fume hoods to avoid inhalation; if exposure occurs, move to fresh air and monitor for respiratory distress .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical evaluation .

Q. What synthetic routes are commonly employed for this compound, and what are their limitations?

- Methodological Answer :

- Ester Reduction : Reduce methyl esters (e.g., methyl p-fluorophenylacetate) using LiAlH or NaBH to yield the alcohol. However, over-reduction or side reactions (e.g., dehalogenation) may occur under harsh conditions .

- Grignard Reaction : React fluorinated benzyl halides with ethylene oxide derivatives, but steric hindrance from the 2-methyl group may reduce yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points) of this compound?

- Methodological Answer :

- Purity Assessment : Use HPLC or GC-MS to quantify impurities (e.g., residual solvents or byproducts) that depress melting points. For example, a reported range of 89–92°C vs. lower values may indicate contamination.

- Crystallization Optimization : Recrystallize the compound in anhydrous ethanol or hexane to obtain a pure crystalline form, then re-measure thermal properties .

Q. What strategies mitigate challenges in achieving regioselective fluorination during synthesis?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to position fluorine at the para-site before methyl introduction. Post-synthesis deprotection (e.g., BBr for methoxy removal) ensures correct substitution .

- Catalytic Fluorination : Employ palladium or copper catalysts with Selectfluor® to enhance para-selectivity, though competing meta-fluorination may require kinetic control (low-temperature reactions) .

Q. How do structural analogs of this compound influence its pharmacological activity, and how can this be tested?

- Methodological Answer :

- SAR Studies : Compare analogs like 4-methoxyphenethyl alcohol (CAS 702-23-8) or 2-fluorophenethyl alcohol in receptor-binding assays. For example, replace the fluoro group with methoxy to assess hydrogen-bonding effects.

- In Vitro Testing : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell viability tests (MTT assay) to quantify potency differences .

Q. What experimental designs address discrepancies in metabolite toxicity profiles observed in preclinical studies?

- Methodological Answer :

- Metabolite Identification : Incubate the compound with liver microsomes (e.g., human S9 fraction) and analyze via LC-MS/MS to detect oxidative metabolites (e.g., hydroxylated or glucuronidated forms) .

- Toxicity Profiling : Compare LC values of parent compound vs. metabolites in hepatocyte models. For example, phenethyl alcohol derivatives may show higher cytotoxicity than acid metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.